Superior CDK2 and CDK5 Potency Relative to Clinical Pan-CDK Inhibitor AT7519
20-223 was directly compared to the clinically evaluated pan-CDK inhibitor AT7519 in parallel kinase assays. In CDK5/p35 assays, 20-223 exhibited approximately 3.5-fold greater potency than AT7519 [1]. For CDK2/cyclin E, the potency advantage was approximately 65.3-fold [2]. AT7519 has reported CDK2 IC50 of 47 nM and CDK5 IC50 of approximately 13 nM [3]. 20-223 achieves sub-10 nM potency on both targets.
| Evidence Dimension | CDK5 and CDK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK5/p35: 8.8 nM; CDK2/cyclin E: 6.0 nM |
| Comparator Or Baseline | AT7519: CDK5 ~13 nM; CDK2 47 nM (per literature) |
| Quantified Difference | 3.5-fold (CDK5); 65.3-fold (CDK2) |
| Conditions | Cell-free kinase assays; CDK5/p35 and CDK2/cyclin E |
Why This Matters
The substantial potency difference, particularly the 65-fold advantage on CDK2, means that achieving equivalent target engagement in cellular assays requires lower concentrations of 20-223, reducing the likelihood of off-target effects at higher doses.
- [1] Robb CM, Kour S, Contreras JI, et al. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Oncotarget. 2017;9(4):5216-5232. (CDK5: ~3.5-fold more potent than AT7519) View Source
- [2] Robb CM, Kour S, Contreras JI, et al. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Oncotarget. 2017;9(4):5216-5232. (CDK2: ~65.3-fold more potent than AT7519) View Source
- [3] AT7519 (AT7519M) CDK inhibitor technical datasheet. MedChemExpress. View Source
